molecular formula C14H20N2 B028708 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 76272-36-1

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No. B028708
CAS RN: 76272-36-1
M. Wt: 216.32 g/mol
InChI Key: TZWXPIKAEAYGPF-UHFFFAOYSA-N
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Description

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a compound with the molecular formula C14H20N2 . It is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved through several methods. One approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether . Another method uses asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system .


Molecular Structure Analysis

The molecular structure of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is characterized by a bicyclic scaffold. The IUPAC name for this compound is 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine . The InChI string and Canonical SMILES for this compound are also available .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Physical And Chemical Properties Analysis

The molecular weight of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is 216.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide range of biological activities. Research into the stereoselective preparation of this structure is significant due to its presence in medically important compounds .

Nematicidal Activity

Derivatives of 8-azabicyclo[3.2.1]octan-3-amine have been designed and synthesized for nematicidal activity. These compounds have shown promising results against pinewood nematodes and root-knot nematodes, which are significant pests affecting crops and forests .

Asymmetric Synthesis

The compound serves as a building block in the asymmetric synthesis of optically active structures. This is crucial for creating substances with specific chirality, a key factor in the efficacy and safety of pharmaceuticals .

Future Directions

Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane scaffold in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this compound and its derivatives, indicating potential future directions in this area of research .

Mechanism of Action

Target of Action

The primary target of 8-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities , suggesting that 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine may interact with similar targets.

Mode of Action

The exact mode of action of 8-Benzyl-8-azabicyclo[32As it shares a core structure with tropane alkaloids , it may interact with biological targets in a similar manner

Biochemical Pathways

The specific biochemical pathways affected by 8-Benzyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may affect similar pathways. Tropane alkaloids are known to interact with various neurotransmitter systems, including the cholinergic and dopaminergic systems, which could suggest potential pathways affected by this compound.

Result of Action

The molecular and cellular effects of 8-Benzyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may have similar effects. Tropane alkaloids are known to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level.

properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWXPIKAEAYGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262720
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

CAS RN

96901-92-7, 76272-36-1
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
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URL https://commonchemistry.cas.org/detail?cas_rn=96901-92-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
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Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine
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Synthesis routes and methods I

Procedure details

A suspension of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (230 mg, 0.999 mmol) in tetrahydrofuran (4 ml) was added dropwise to a suspension of lithium aluminum hydride (152 mg, 4.01 mmol) in tetrahydrofuran (3 ml) at room temperature, and the resulting mixture was refluxed for 8 hours. The reaction mixture was cooled on an ice-water bath, and water (0.2 ml), a 2N-aqueous sodium hydroxide solution (0.4 ml) and water (0.2 ml) were added thereto in that order and stirred. Subsequently, the resulting mixture was filtered and the solvent of the filtrate was distilled off to obtain 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine (246 mg) containing a small amount of impurities.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 3.9 g (16.9 mmol) 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime was added 3.5 g of sodium in 200 ml of pentanol by portion over 1 hr. The mixture was refluxed for 3 hrs and cooled to ambient temperature. The reaction mixture was quenched with water and extracted with 6 N HCl. The aqueous layer was basified using NaOH pellets and extracted with EtOAc. The organic layer was dried over magnesium sulfate and the solvent was removed to afford 2.9 g (80%) of crude product as a brown oil.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods III

Procedure details

To a solution of oxime 99 (7.65 g, 33 mmol) in 1-pentanol (130 mL) at 120° C., was added sodium metal (7.6 g, 0.33 mol, 10.0 equiv) portionwise over 2 h. The mixture was stirred and heated under reflux conditions for 5 h, then was cooled to 5° C. The reaction mixture was slowly acidified with 6M HCl to a pH of 2 then was further extracted with 6M HCl (3×100 mL). The aqueous layer was gradually made basic by the addition of 5M NaOH to a pH of 10. The resulting aqueous solution was extracted with EtOAc (3×100 mL) and the combined organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. Purification of the crude material via column chromatography (5-10% MeOH/CH2Cl2) afforded pure 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine 100 as a solid (2.60 g, 36%).
Name
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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